

Delving into the Cellular Landscape of DYRK1A Inhibition: A Technical Guide

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Compound of Interest		
Compound Name:	Dyrk1A-IN-1	
Cat. No.:	B15496104	Get Quote

An In-depth Examination of the Cellular Targets and Mechanisms of Action of DYRK1A Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Executive Summary: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a spectrum of human diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, and certain cancers. The development of potent and selective inhibitors against DYRK1A is a focal point of contemporary drug discovery. This technical guide provides a comprehensive overview of the cellular targets of well-characterized DYRK1A inhibitors, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. Due to the limited public information on a compound specifically named "Dyrk1A-IN-1," this guide will focus on extensively studied inhibitors such as Harmine and Leucettine L41 to provide a representative and data-rich resource.

Kinase Selectivity Profiles of DYRK1A Inhibitors

A crucial aspect of drug development is understanding the selectivity of a compound. The following tables summarize the in vitro inhibitory activity (IC50) of prominent DYRK1A inhibitors against a panel of kinases, offering a comparative view of their potency and specificity.

Table 1: Kinase Selectivity Profile of Harmine



Kinase	IC50 (nM)	Reference
DYRK1A	33 - 80	[1][2]
DYRK1B	166	[1]
DYRK2	900 - 1900	[1][2]
DYRK3	800	[2]
DYRK4	80000	[1]
PIM3	4300	[2]
CK1	1500	[2]

Table 2: Kinase Selectivity Profile of Leucettine L41

Kinase	IC50 (nM)	Reference
DYRK1A	40	[3]
DYRK1B	-	-
DYRK2	-	-
CLK1	-	-
GSK3β	-	-
CDK5/p25	-	-

Note: A comprehensive selectivity profile for Leucettine L41 across a wide panel of kinases was not readily available in the public domain at the time of this guide's compilation. It is known to inhibit other CMGC kinases like CLKs and GSK3 β [4].

Table 3: Kinase Selectivity Profile of EHT 5372



Kinase	IC50 (nM)	Reference
DYRK1A	0.22	[5]
DYRK1B	0.28	[5]
DYRK2	10.8	[5]
DYRK3	93.2	[5]
CLK1	22.8	[5]
CLK2	88.8	[5]
CLK4	59.0	[5]
GSK-3α	7.44	[5]
GSK-3β	221	[5]

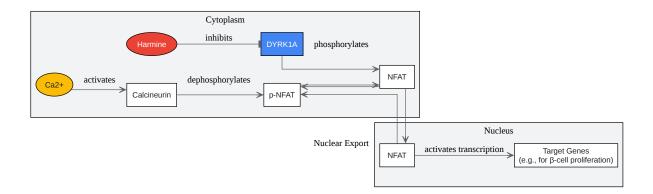
Cellular Targets and Signaling Pathways

DYRK1A is a pleiotropic kinase involved in numerous cellular processes. Its inhibition can therefore lead to a cascade of downstream effects. This section explores the known cellular targets and the modulation of signaling pathways by DYRK1A inhibitors.

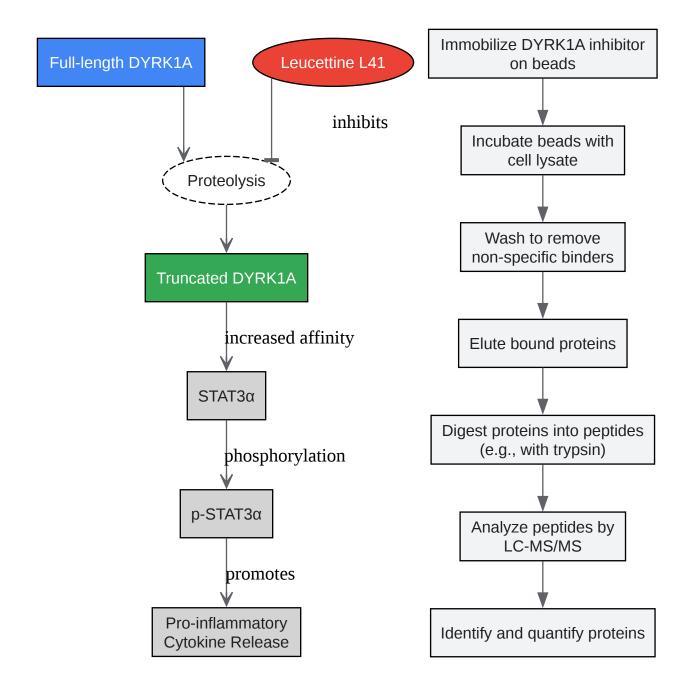
The DYRK1A-NFAT Signaling Axis

One of the well-established pathways regulated by DYRK1A involves the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. DYRK1A phosphorylates NFAT, promoting its nuclear export and thereby inhibiting its transcriptional activity. Inhibition of DYRK1A, for instance by Harmine, leads to the nuclear accumulation of NFAT and the subsequent transcription of its target genes. This mechanism is particularly relevant to the proproliferative effects of DYRK1A inhibitors on pancreatic β -cells.

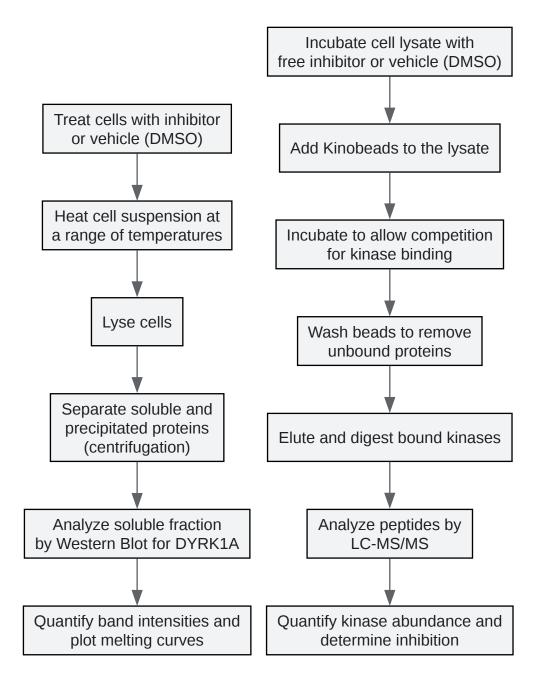












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